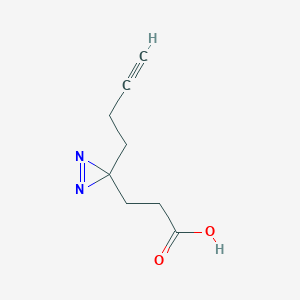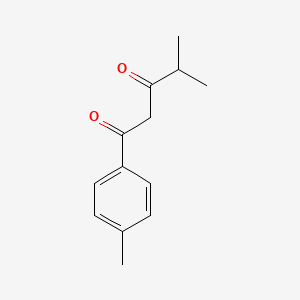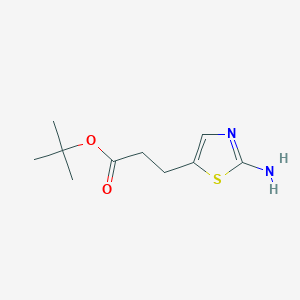
4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14BrNO4S . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group and a bromine atom . The sulfonamide group is further attached to another benzene ring which carries two methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 372.23426 . Other properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Environmental Occurrence and Degradation
Research on brominated flame retardants (BFRs) and their degradation products has shown that these compounds, including those similar to 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide, are persistent in the environment. Studies have documented their occurrence in various matrices, including air, water, soil, sediments, and biota, indicating widespread environmental dispersion and persistence. The degradation pathways of these compounds are complex and can lead to the formation of potentially toxic metabolites, highlighting the importance of understanding their environmental fate (Zuiderveen, Slootweg, & de Boer, 2020; Koch & Sures, 2018).
Toxicological Effects
The toxicological profiles of brominated and methoxy-substituted compounds, including potential analogs of this compound, have been a focus of research due to their potential health impacts. These compounds have been studied for their endocrine-disrupting effects, impacts on neurodevelopment, and potential carcinogenicity. Understanding the toxicological mechanisms and health risks associated with exposure to these compounds is crucial for assessing their safety and regulating their use (Falandysz, Fernandes, Gregoraszczuk, & Rose, 2014; Wu et al., 2020).
Properties
IUPAC Name |
4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVRTSMMPGQQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)

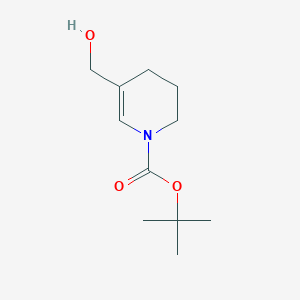
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)
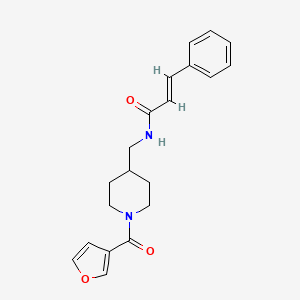
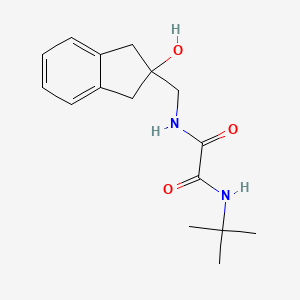

![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
